
(2,5,6-Trifluoropyridin-3-yl)methanol
概要
説明
(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H4F3NO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of three fluorine atoms on the pyridine ring.
準備方法
The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol typically involves the nucleophilic substitution of fluorinated pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions. For instance, the reaction of pentafluoropyridine with malononitrile in the presence of potassium carbonate in dimethylformamide at reflux temperature yields the desired product . Industrial production methods often involve similar nucleophilic substitution reactions, optimized for large-scale synthesis.
化学反応の分析
(2,5,6-Trifluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
科学的研究の応用
(2,5,6-Trifluoropyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced biological activity and stability.
Medicine: Fluorinated pyridine derivatives are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals where fluorination can improve product performance
作用機序
The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanol is largely dependent on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its fluorinated pyridine ring. The presence of fluorine atoms can enhance binding affinity and selectivity, thereby modulating the activity of the target molecules. The exact pathways involved vary depending on the specific biological context .
類似化合物との比較
(2,5,6-Trifluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives such as:
2,3,5,6-Tetrafluoropyridine: This compound has four fluorine atoms and exhibits different reactivity and applications.
2,3,5-Trifluoropyridine: With three fluorine atoms in different positions, this compound shows distinct chemical and biological properties.
2,5-Difluoropyridine: This derivative has only two fluorine atoms, resulting in different electronic and steric effects
特性
IUPAC Name |
(2,5,6-trifluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOORPGWWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)

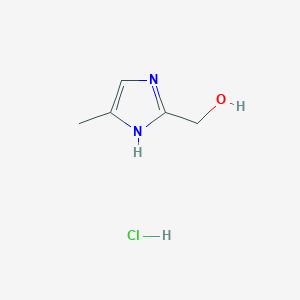
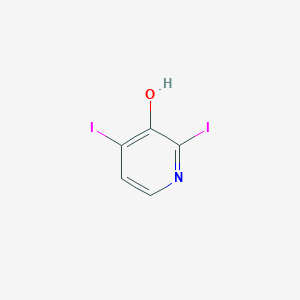
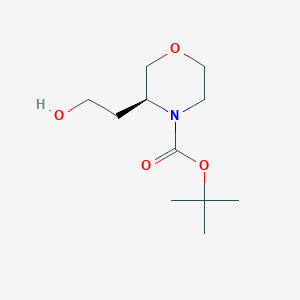
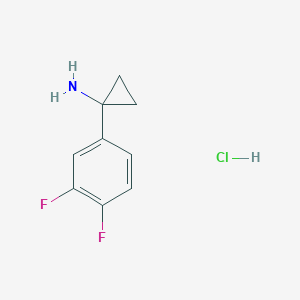

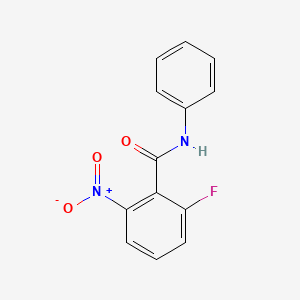
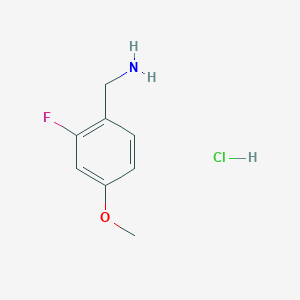

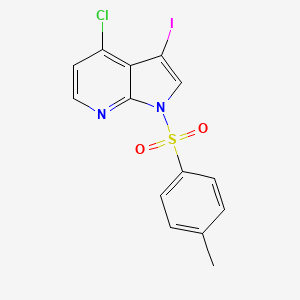
![2-(2-(2-Fluorophenyl)-5-hydroxy-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamido)acetic acid](/img/structure/B1395719.png)
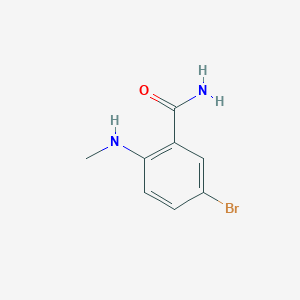
![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)
